molecular formula C19H22N2O2 B2758813 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 615279-93-1

1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2758813
CAS No.: 615279-93-1
M. Wt: 310.397
InChI Key: OSILCTGQOZVBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications:

Biological Activity

The compound 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2OC_{19}H_{24}N_2O with a molecular weight of approximately 296.41 g/mol. Its structure features a benzodiazole core linked to an ethyl alcohol moiety and a propyl group substituted with a 3-methylphenoxy group. This unique configuration is believed to contribute significantly to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of benzodiazoles have been shown to inhibit bacterial growth by interfering with essential cellular functions. Preliminary studies suggest that this compound may also possess similar properties, although specific data on its efficacy against various pathogens is limited.

Anticancer Properties

Benzodiazole derivatives are often investigated for their anticancer potential . The mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation or the modulation of signaling pathways that lead to apoptosis (programmed cell death). A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound could show promise in oncology research.

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazoles are well-documented. Compounds in this class are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While direct studies on this specific compound are lacking, its structural analogs have shown significant anti-inflammatory activity.

The biological effects of this compound may be attributed to several mechanisms:

Receptor Binding

This compound may interact with various receptors in the body. For example, it could potentially bind to GABA receptors, modulating neurotransmission and exerting anxiolytic effects similar to other benzodiazole derivatives.

Enzyme Inhibition

Inhibition of key metabolic enzymes is another proposed mechanism. By blocking these enzymes, the compound could disrupt metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Gene Expression Modulation

There is also evidence suggesting that compounds like this one can influence gene expression related to cell cycle regulation and apoptosis. This modulation can have profound effects on cellular behavior and disease progression.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study examining the anticancer effects of related benzodiazole compounds, researchers found that these compounds induced apoptosis in human cancer cell lines through caspase activation. This suggests that this compound may similarly activate apoptotic pathways, providing a foundation for further research into its use as an anticancer agent.

Properties

IUPAC Name

1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSILCTGQOZVBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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